2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is a heterocyclic compound that contains a triazole ring fused with a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The phenol group is introduced through substitution reactions, where the triazole intermediate reacts with phenolic compounds under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted phenol and triazole derivatives.
Scientific Research Applications
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Interfering with cellular pathways, such as signal transduction or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-propyl-1H-1,2,4-triazole: Lacks the phenol group, resulting in different chemical properties and biological activities.
2-(1-phenyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is unique due to its specific combination of a triazole ring and a phenol group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-phenyl-5-propyl-1,2,4-triazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-16-18-17(14-11-6-7-12-15(14)21)20(19-16)13-9-4-3-5-10-13/h3-7,9-12,21H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKRMENPIRALFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416690 |
Source
|
Record name | 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-44-3 |
Source
|
Record name | 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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